molecular formula C25H23BrF3N5O2 B376495 [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B376495
M. Wt: 562.4g/mol
InChI Key: DQRPVUSBQPHQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazolopyrimidine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest possible applications in drug discovery and development.

Medicine

Medicinally, compounds like this one are often investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidines: Other compounds in this class may include different substituents, such as methyl or ethyl groups.

    Benzoylpiperazines: Compounds with variations in the piperazine or benzoyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H23BrF3N5O2

Molecular Weight

562.4g/mol

IUPAC Name

[4-[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C25H23BrF3N5O2/c26-18-8-6-16(7-9-18)20-14-21(25(27,28)29)34-22(31-20)19(15-30-34)24(36)33-12-10-32(11-13-33)23(35)17-4-2-1-3-5-17/h1-9,15,20-21,31H,10-14H2

InChI Key

DQRPVUSBQPHQSC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br

Origin of Product

United States

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